molecular formula C17H24FN3O3 B2539847 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide CAS No. 2097914-27-5

4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2539847
CAS No.: 2097914-27-5
M. Wt: 337.395
InChI Key: GCXDTFNYMVDQGJ-UHFFFAOYSA-N
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Description

4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is a synthetic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluorophenoxy group, and an acetamido linkage. Its distinct molecular configuration makes it a subject of interest for researchers exploring new chemical entities with diverse functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Fluorophenoxy Acetamide Intermediate: This step involves the reaction of 2-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)acetamide.

    Piperidine Derivative Formation: The next step involves the reaction of the intermediate with N,N-dimethylpiperidine-1-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide can be studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential

Industry

In industrial applications, this compound could be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to certain targets, while the piperidine ring could influence its overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2-chlorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
  • 4-{[2-(2-bromophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide
  • 4-{[2-(2-methylphenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-{[2-(2-fluorophenoxy)acetamido]methyl}-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[[2-(2-fluorophenoxy)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O3/c1-20(2)17(23)21-9-7-13(8-10-21)11-19-16(22)12-24-15-6-4-3-5-14(15)18/h3-6,13H,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXDTFNYMVDQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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